An In-depth Technical Guide to 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2,5-dione (CAS Number 40011-62-9)
An In-depth Technical Guide to 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2,5-dione (CAS Number 40011-62-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold in Chemical Biology and Materials Science
1-(4-bromo-2-methylphenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds, represents a significant scaffold in modern organic chemistry and drug discovery. The maleimide moiety is a highly reactive and versatile functional group, making it a valuable building block for a wide array of applications. The pyrrole-2,5-dione core is an electron-deficient system that readily participates in various chemical transformations, most notably Michael additions and Diels-Alder reactions.[1] The substitution on the N-phenyl ring, in this case, a 4-bromo and 2-methyl pattern, allows for fine-tuning of the molecule's steric and electronic properties, which can influence its reactivity and biological activity.
N-aryl maleimides have garnered considerable interest for their potential as therapeutic agents, exhibiting a range of biological activities including antifungal, antibacterial, and anticancer properties.[2] Furthermore, their reactivity with nucleophiles, particularly thiols, has made them indispensable tools in bioconjugation for the development of antibody-drug conjugates (ADCs) and other targeted therapies.[3][4] This guide will provide a comprehensive overview of the synthesis, properties, and potential applications of 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2,5-dione, offering insights for its utilization in research and development.
Physicochemical Properties and Structural Elucidation
While specific experimental data for 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2,5-dione is not extensively available in the public domain, its properties can be predicted based on the general characteristics of N-aryl maleimides.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₁H₈BrNO₂ | - |
| Molecular Weight | 266.09 g/mol | - |
| Appearance | Likely a solid at room temperature | General observation for similar compounds |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. | General observation for similar compounds |
| Reactivity | The maleimide double bond is a potent Michael acceptor, readily reacting with thiols and other nucleophiles.[1] | [1] |
Structural Diagram:
Caption: Chemical structure of 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2,5-dione.
Synthesis and Mechanistic Insights
The synthesis of N-aryl maleimides is typically a robust and high-yielding two-step process starting from maleic anhydride and the corresponding aniline.[4]
Step 1: Synthesis of the N-arylmaleamic acid intermediate
The first step involves the acylation of the primary amine, 4-bromo-2-methylaniline, with maleic anhydride. This reaction is generally carried out in a suitable solvent like diethyl ether or tetrahydrofuran at room temperature. The lone pair of the amine nitrogen attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding N-(4-bromo-2-methylphenyl)maleamic acid.[4] This intermediate often precipitates from the reaction mixture and can be isolated by filtration.
Step 2: Cyclodehydration to the N-aryl maleimide
The isolated N-arylmaleamic acid is then subjected to cyclodehydration to form the final imide product. A common method for this step is heating the maleamic acid in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.[2] The reaction proceeds via an intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl, followed by the elimination of a water molecule to form the stable five-membered imide ring.
Overall Synthesis Scheme:
Caption: General synthesis of 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2,5-dione.
Potential Applications in Research and Development
The unique structural features of 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2,5-dione suggest a range of potential applications, primarily stemming from the reactivity of the maleimide ring and the physicochemical properties imparted by the substituted phenyl group.
Bioconjugation and Drug Delivery
The maleimide group is a highly efficient thiol-reactive handle, making it a cornerstone of bioconjugation chemistry.[1] It reacts specifically with cysteine residues in proteins and peptides to form stable thioether bonds.[4] This property is extensively utilized in the construction of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.[3] The bromo and methyl substituents on the phenyl ring of 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2,5-dione can modulate the stability and reactivity of the maleimide, potentially leading to ADCs with improved pharmacological profiles.
Mechanism of Thiol-Maleimide Conjugation (Michael Addition):
Caption: Michael addition of a thiol to a maleimide.
Therapeutic Potential
The N-aryl maleimide scaffold is present in numerous compounds with demonstrated biological activity.
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Anticancer Activity: Several N-substituted maleimides have been reported to exhibit cytotoxic effects against various cancer cell lines.[2] The mechanism of action is often attributed to the alkylation of critical sulfhydryl groups in enzymes and proteins essential for cancer cell survival.
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Antimicrobial Properties: N-aryl maleimides have also shown promise as antifungal and antibacterial agents.[2] Their ability to interfere with cellular processes through covalent modification of key enzymes makes them attractive candidates for the development of new anti-infective drugs.
Materials Science
The electron-deficient nature of the maleimide double bond allows it to participate in polymerization reactions. Maleimide-containing polymers are known for their high thermal stability and are used in high-performance materials.[1] They can undergo radical copolymerization with electron-rich monomers like styrenes and vinyl ethers. Additionally, the dienophilic character of the maleimide ring makes it a suitable partner for Diels-Alder reactions, which can be utilized to create reversible crosslinks in polymers, leading to self-healing materials.[1]
Experimental Protocols
The following are generalized protocols for the synthesis of N-aryl maleimides, which can be adapted for 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2,5-dione.
Protocol 1: Synthesis of N-(4-bromo-2-methylphenyl)maleamic acid
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In a round-bottom flask, dissolve 1.0 equivalent of 4-bromo-2-methylaniline in anhydrous diethyl ether.
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To this solution, add a solution of 1.0 equivalent of maleic anhydride in anhydrous diethyl ether dropwise at room temperature with stirring.
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Continue stirring for 1-2 hours. The N-arylmaleamic acid intermediate will precipitate out of the solution.
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Collect the solid product by vacuum filtration and wash with cold diethyl ether.
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Dry the product under vacuum.
Protocol 2: Synthesis of 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2,5-dione
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In a round-bottom flask equipped with a reflux condenser, suspend the N-(4-bromo-2-methylphenyl)maleamic acid (1.0 equivalent) and anhydrous sodium acetate (0.5 equivalents) in acetic anhydride (5-10 volumes).[2]
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Heat the mixture to 80-100 °C and stir for 1-2 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the product.
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Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold ethanol/water mixture.
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The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Safety and Handling
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Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(4-bromo-2-methylphenyl)-1H-pyrrole-2,5-dione is a promising, yet underexplored, member of the N-aryl maleimide family. Its synthesis is straightforward, and its chemical properties, particularly the reactivity of the maleimide moiety, open up a vast landscape of potential applications. From the development of next-generation antibody-drug conjugates to the design of novel therapeutic agents and advanced materials, this compound serves as a versatile platform for chemical innovation. Further research into the specific biological activities and material properties of this particular derivative is warranted and could lead to significant advancements in various scientific fields.
References
- Park, K. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 219, 1-2.
- Raposo, C., & Reis, B. (2020). Synthesis of N-arylmaleimides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 411-414). Royal Society of Chemistry.
- Al-Rawi, J. M. A., & Al-Juboori, A. A. H. (2023).
- Kashash, D. R., et al. (2024). New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry, Section A, 7(1), 1-13.
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Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)- (CAS 1631-28-3). Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione. Retrieved from [Link]
- Rastogi, R., & Singh, R. P. (1981). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Indian Journal of Chemistry, Section A, 20A(10), 969-972.
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Specific Polymers. (2022, January 28). Maleimide | Platform function for innovative materials. Retrieved from [Link]
